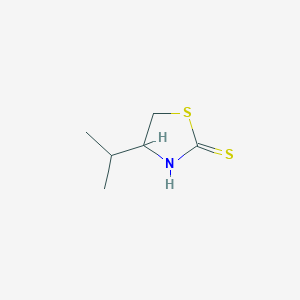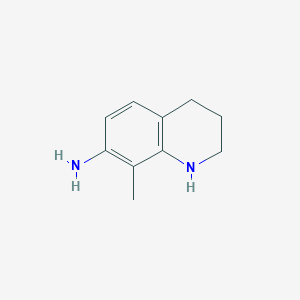
2-Isopropyl-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2H-isoindole is a heterocyclic compound characterized by a fused benzopyrrole ring system. This compound is a regioisomer of the abundant 1H-indole heterocycle and has been known for over a century . The isoindole structure is found in several natural and pharmaceutical compounds, making it a significant subject of study in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-isoindoles, including 2-Isopropyl-2H-isoindole, can be achieved through various methods:
Ring Closure Reactions: This involves the cyclization of alkynes or benzylic amines under specific conditions.
Aromatization Processes: These include C-H functionalization and hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles.
Industrial Production Methods: Industrial production often employs catalytic processes, such as Rhodium(III)-catalyzed reactions, to achieve high yields of isoindole derivatives . These methods are optimized for scalability and efficiency, ensuring the production of large quantities of the compound.
Analyse Des Réactions Chimiques
2-Isopropyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinones, while reduction can produce isoindolines .
Applications De Recherche Scientifique
2-Isopropyl-2H-isoindole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . The compound’s anticancer properties are linked to its inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
2-Isopropyl-2H-isoindole can be compared with other similar compounds, such as:
Isoindoline: The fully reduced member of the isoindole family.
Isoindolinone: An oxidized form of isoindole.
Phthalimide: Another derivative with a similar structure.
Uniqueness: What sets this compound apart is its unique combination of stability and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H13N |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-propan-2-ylisoindole |
InChI |
InChI=1S/C11H13N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-9H,1-2H3 |
Clé InChI |
DYPHFTYWFCYOOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C2C=CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


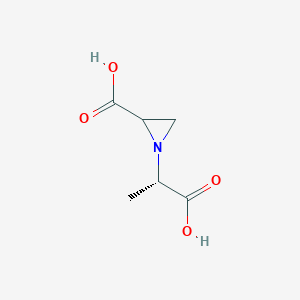

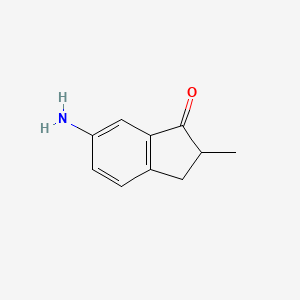

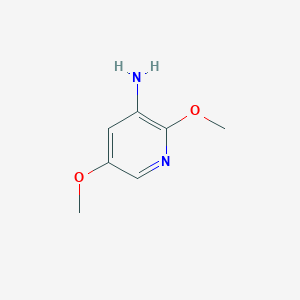
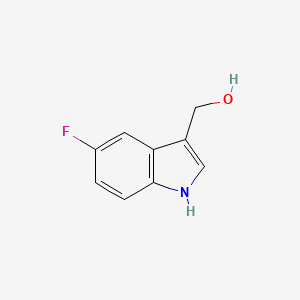
![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
